
2,4-Dimethylisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylisophthalic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of isophthalic acid, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethylisophthalic acid can be synthesized through the partial oxidation of prehnitene using aqueous permanganate . The reaction typically involves the following steps:
- Prehnitene is dissolved in an aqueous solution.
- Potassium permanganate is added as the oxidizing agent.
- The reaction mixture is stirred at a controlled temperature until the oxidation is complete.
- The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 2,4-Dimethylisophthalic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Electrophiles such as halogens or nitrating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: More oxidized carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2,4-Dimethylisophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2,4-Dimethylisophthalic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The methyl groups can also affect the compound’s hydrophobicity and reactivity, impacting its overall biological and chemical behavior.
類似化合物との比較
Isophthalic Acid: Lacks the methyl groups, leading to different chemical and physical properties.
Terephthalic Acid: Similar structure but with carboxylic acid groups at the 1 and 4 positions.
Phthalic Acid: Carboxylic acid groups at the 1 and 2 positions, leading to different reactivity.
Uniqueness: 2,4-Dimethylisophthalic acid is unique due to the presence of methyl groups at the 2 and 4 positions, which influence its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
2,4-dimethylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
RPFQLNVYEXATJW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


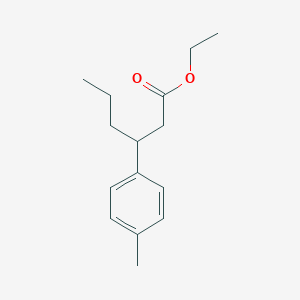
![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
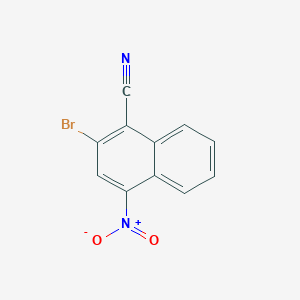
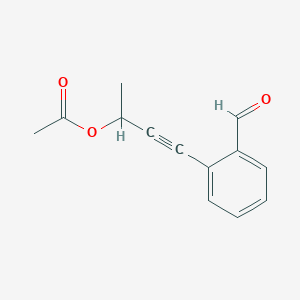
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
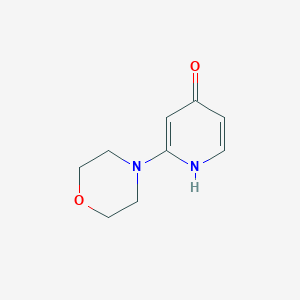
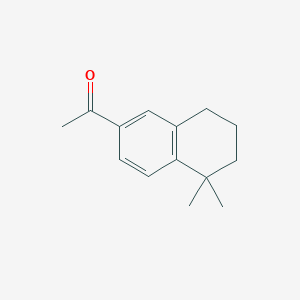
![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
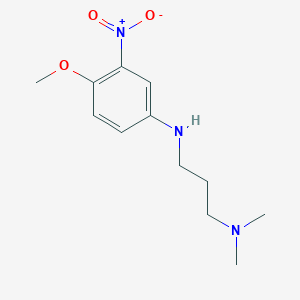
![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)
